molecular formula C18H11Cl2NO4 B3009433 9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 882747-24-2

9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No.: B3009433
CAS No.: 882747-24-2
M. Wt: 376.19
InChI Key: DHFAXBQLGNOXIV-UHFFFAOYSA-N
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Description

9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a fused dioxolo-furo-quinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the dichlorophenyl intermediate, followed by cyclization and fusion reactions to form the dioxolo-furo-quinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and fused heterocyclic systems, such as:

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen.

    Benzofuran: A fused ring system with oxygen.

Uniqueness

What sets 9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one apart is its unique combination of a dichlorophenyl group and a dioxolo-furo-quinoline core. This structure provides distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

8-(2,4-dichlorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO4/c19-8-1-2-9(11(20)3-8)16-10-4-14-15(25-7-24-14)5-12(10)21-13-6-23-18(22)17(13)16/h1-5,16,21H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFAXBQLGNOXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=C(C=C(C=C5)Cl)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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